molecular formula C14H20N3O5PS B1679933 Pyrazophos CAS No. 13457-18-6

Pyrazophos

Cat. No.: B1679933
CAS No.: 13457-18-6
M. Wt: 373.37 g/mol
InChI Key: JOOMJVFZQRQWKR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyrazophos is an organophosphorus fungicide that is primarily used to control powdery mildews . It is a systemic fungicide, meaning it is absorbed by the foliage and green stems and translocated within the plant . The primary targets of this compound are the fungi causing these diseases .

Mode of Action

This compound interacts with its targets by inhibiting biosynthetic processes . It is a profungicide, which means it is activated by hydrolysis of the thionophosphate group to afford the corresponding 2-hydroxypyrazolopyrimidine fungicide . This interaction results in the reduction of the total content of phospholipids in the mycelium of the fungi .

Biochemical Pathways

The biochemical pathways affected by this compound involve the lipid metabolism of the mycelium of the fungi . Single treatments with this compound reduce the total content of phospholipids after an incubation period of 2 days . This alteration in lipid content is significant for the observed synergism of this compound .

Pharmacokinetics (ADME Properties)

As a systemic fungicide, it is absorbed by the foliage and green stems and translocated within the plant . This suggests that this compound has good bioavailability within the plant system.

Result of Action

The molecular and cellular effects of this compound action involve changes in the lipid content of the fungi. Specifically, this compound reduces the total content of phospholipids in the mycelium of the fungi . This disruption of the lipid metabolism is likely to impair the normal functioning of the fungi, thereby controlling the disease.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in greenhouse tomatoes, the persistence and degradation behaviour of this compound were studied, and the influence of accumulation resulting from repeated applications was observed . .

Biochemical Analysis

Biochemical Properties

Pyrazophos plays a significant role in biochemical reactions. It acts as a profungicide, undergoing chemical conversion by metabolic processes to become an active fungicide . It interacts with various enzymes, proteins, and other biomolecules, primarily through the hydrolysis of the thionophosphate group .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting melanin biosynthesis and the development of appressoria by fungal conidia . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into an active fungicide through the hydrolysis of the thionophosphate group . This process allows this compound to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in specific metabolic pathways. The primary metabolic pathway of this compound is the hydrolytic cleavage of the P-O-pyrazolopyrimidine linkage . It interacts with enzymes during this process, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

As a systemic fungicide, it is absorbed by foliage and green stems and translocated within the plant .

Subcellular Localization

Given its systemic nature and its ability to be absorbed and translocated within plants, it can be inferred that it may localize to various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazophos is synthesized through a multi-step process involving the reaction of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid with diethyl phosphorothioate. The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions under controlled temperatures and pressures. The process ensures high yield and purity of the final product, which is then formulated into various pesticide products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyrazophos has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
  • O,O-diethyl phosphorothioate

Comparison: Pyrazophos is unique due to its dual action as both a fungicide and insecticide. Unlike other similar compounds, it offers systemic protection, making it highly effective in controlling a wide range of pests and diseases. Its ability to inhibit phospholipid biosynthesis sets it apart from other organophosphorus compounds .

Properties

IUPAC Name

ethyl 2-diethoxyphosphinothioyloxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N3O5PS/c1-5-19-14(18)11-9-17-12(15-10(11)4)8-13(16-17)22-23(24,20-6-2)21-7-3/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOMJVFZQRQWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CC(=N2)OP(=S)(OCC)OCC)N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N3O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042352
Record name Pyrazophos
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13457-18-6
Record name Pyrazophos
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Record name Pyrazophos [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRAZOPHOS
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Record name Pyrazophos
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Record name Pyrazophos
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While Pyrazophos and its phosphate analog (PO-Pyrazophos) inhibit carboxylesterases in Sphaerotheca fuliginea, this is not considered the primary mechanism of action. [] Research suggests that this compound itself is not the primary fungitoxic agent, but rather its metabolite, 2-hydroxy-5-methyl-6-ethoxycarbonylpyrazolo(1,5-a)pyrimidine (PP). PP exhibits stronger fungitoxicity and inhibits nucleic acid and protein synthesis, as well as oxygen uptake in Pyricularia oryzae. []

A: this compound displays selective toxicity towards different fungi. Pythium debaryanum and Saccharomyces cerevisiae, for example, show insensitivity to this compound and do not metabolize it into fungitoxic byproducts. [] This suggests that sensitivity to this compound is linked to the selective uptake of the compound and/or its conversion into PO-Pyrazophos and PP, as observed in P. oryzae. []

ANone: The molecular formula of this compound is C14H19N3O5PS and its molecular weight is 373.37 g/mol. (Information derived from the chemical structure provided in the papers.)

ANone: The provided research papers do not include specific spectroscopic data (NMR, IR, etc.) for this compound.

A: Research indicates that this compound degrades faster on uncovered grapes compared to covered grapes on the vine (half-lives of 17 days vs. 32 days, respectively). [] Storage of grapes in a refrigerated environment significantly slowed the degradation rate, with a half-life of 151 days. [] This suggests that environmental factors like sunlight and temperature influence the degradation of this compound.

ANone: this compound is not a catalyst and does not exhibit catalytic properties. It functions as a fungicide by inhibiting fungal growth and development.

ANone: The provided research papers do not contain information on computational chemistry studies or QSAR models for this compound.

ANone: The provided research papers predate current SHE regulations and do not contain information related to specific regulatory guidelines or risk minimization strategies for this compound.

ANone: The provided research papers primarily focus on the fungicidal action and environmental impact of this compound. There is limited information on its ADME properties or in vivo activity and efficacy in humans or animals.

A: Yes, the efficacy of this compound has been studied in greenhouse settings. Research has demonstrated its effectiveness in controlling powdery mildew on chrysanthemums. [] In this context, this compound exhibited a half-life of 19-25 days. []

A: Studies on the chrysanthemum leaf miner (Phytomyza syngenesiae) revealed that this compound was more effective than dioxanthion when applied as a mist at various developmental stages of the pest. [] this compound applied at the feeding mark stage prevented egg development. When applied at later stages (young mine, mature mine, or pupal stages), a small percentage of insects (3-5%, 3-1%, or 45-5% respectively) still reached adulthood. []

A: In this compound-resistant Liriomyza trifolii populations, cross-resistance was observed with phosphorothioate insecticides like demeton, chlorpyrifos, and triazophos. [] The addition of synergists like diethyl maleate or triphenyl phosphate to this compound did not impact resistance levels, suggesting a different resistance mechanism compared to some other organophosphorus insecticides. []

A: In a chronic toxicity study on rats, continuous oral administration of this compound at doses of 1.1, 2.2, and 11 mg/kg body weight for 12 months revealed cardiotoxic effects. [] The study indicated that the changes primarily impacted the components of the cardiac muscle's extracellular matrix, particularly sulfated glycosaminoglycans (sGAGs). [] Collagen and elastin proteins remained relatively stable, while enzyme activity in the cardiac muscle was affected to a lesser extent. []

ANone: The provided research papers do not discuss specific drug delivery or targeting strategies for this compound.

ANone: The provided research papers do not focus on biomarkers for this compound efficacy, treatment response, or adverse effects.

A: Researchers have employed gas chromatography (GC) [] and ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) [, ] to detect and quantify this compound residues in various matrices, including fruits, honey, and aquatic products.

A: Research has shown that this compound can negatively impact beneficial arthropods in barley fields. [, ] Significant reductions in the populations of aphid natural enemies, including aphid-specific predators, polyphagous predators (Carabidae and Staphylinidae), and parasitoids, were observed in treated fields compared to unsprayed areas. [] These impacts persisted for over 45 days after treatment, highlighting potential long-term effects on the arthropod community and the importance of considering non-target effects in agricultural practices. []

A: Field studies have shown that this compound negatively impacts ground beetles (Carabidae) and rove beetles (Staphylinidae), important beneficial insects in agricultural ecosystems. [, ] This suggests potential disruptions to natural pest control mechanisms in treated fields.

A: Monitoring of surface water in an area with intensive greenhouse agriculture revealed the presence of this compound, with concentrations exceeding indicative Maximum Acceptable Risk Levels (MARs) by a factor of over 100 in some cases. [] This highlights the potential for this compound to leach into water sources, posing risks to aquatic ecosystems.

ANone: The provided research papers do not provide specific details on the dissolution rate or solubility of this compound in various media.

ANone: While the research papers mention using specific analytical techniques, they do not provide detailed information on the validation parameters (accuracy, precision, specificity) of the methods used for this compound analysis.

ANone: The research papers do not discuss specific quality control or assurance measures related to this compound development, manufacturing, or distribution.

ANone: The provided research papers primarily focus on the fungicidal action and environmental impact of this compound, without delving into its immunogenicity, interactions with drug transporters or metabolizing enzymes, biocompatibility, or biodegradability.

A: Research suggests that several fungicides, including triadimenol, flusilazol, propiconazole, bupirimate, and sulfur-based fungicides, can effectively control powdery mildew in various crops, including mangoes and grapes. [, , , ] These fungicides offer potential alternatives to this compound, but their efficacy and potential for resistance development may vary depending on the specific pathogen and crop.

A: Yes, the hyperparasite Ampelomyces quisqualis has shown promising results in controlling powdery mildew in various crops. [, ] This biocontrol agent is compatible with several fungicides, including this compound, and could be integrated into disease management strategies to reduce reliance on chemical control methods. [, ]

ANone: The research papers do not discuss specific strategies for recycling or waste management related to this compound.

A: The provided research papers highlight the importance of laboratory and field trials for evaluating the efficacy, environmental impact, and resistance development of this compound. Access to specialized equipment like gas chromatography and mass spectrometry is crucial for accurate residue analysis. [, , ]

A: Introduced as a fungicide around 1960, this compound represented an early example of organophosphorus compounds used for fungal disease control in agriculture. [] Initial research focused on its efficacy against various fungal pathogens and later expanded to investigate its non-target effects on beneficial insects and potential for resistance development. [, , , , ]

A: Research on this compound exemplifies the need for cross-disciplinary collaboration between plant pathology, entomology, toxicology, and environmental science. Understanding its fungicidal action, impact on beneficial insects, potential for resistance development, and environmental fate requires expertise from various fields. [, , , , , , ]

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